molecular formula C6H5IN2O3 B1408413 2-Iodo-6-methoxy-3-nitropyridine CAS No. 1600094-08-3

2-Iodo-6-methoxy-3-nitropyridine

Cat. No. B1408413
M. Wt: 280.02 g/mol
InChI Key: WBTMVYPHMGGMJK-UHFFFAOYSA-N
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Description

2-Iodo-6-methoxy-3-nitropyridine is a chemical compound with the molecular formula C6H5IN2O3 . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of 2-Iodo-6-methoxy-3-nitropyridine is represented by the InChI code 1S/C6H5IN2O3/c1-12-5-3-2-4(9(10)11)6(7)8-5/h2-3H,1H3 . This indicates that the molecule consists of 6 carbon atoms, 5 hydrogen atoms, 1 iodine atom, 2 nitrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

2-Iodo-6-methoxy-3-nitropyridine is a solid at room temperature . It has a molecular weight of 280.02 g/mol . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Chemical Properties

  • Molecular and Structural Analysis : Extensive molecular and structural analyses have been conducted on similar nitropyridine compounds. These analyses include vibrational spectroscopic studies, density functional theory calculations, and examination of molecular stability and bond strength through natural bond orbital analysis (S. Premkumar et al., 2015), (M. Karnan et al., 2012).

  • Reactivity and Interaction Studies : The reactivity of nitropyridines, including derivatives similar to 2-Iodo-6-methoxy-3-nitropyridine, has been a subject of study. Investigations include their behavior in oxidative methylamination, nitration reactions, and their reactivity towards ammonia and other nucleophiles. These studies provide insights into the chemical properties and potential applications of these compounds (B. Szpakiewicz et al., 1999), (H. J. Hertog et al., 1953).

  • Potential Biomedical Applications : The presence of intramolecular interactions and charge transfers in molecules similar to 2-Iodo-6-methoxy-3-nitropyridine is a common feature in pharmaceutical compounds. This suggests potential biomedical applications, although specific uses in this domain require further research (S. Premkumar et al., 2015).

  • Optical Material Design : The high non-linear optical activity of similar nitropyridine compounds indicates potential applications in the design of new optical materials. This aspect opens avenues for research into advanced materials science (S. Premkumar et al., 2015).

Safety And Hazards

2-Iodo-6-methoxy-3-nitropyridine is associated with certain hazards. The safety information includes the following pictograms: GHS07, which represents exclamation mark hazard. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

properties

IUPAC Name

2-iodo-6-methoxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O3/c1-12-5-3-2-4(9(10)11)6(7)8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTMVYPHMGGMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-6-methoxy-3-nitropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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